3-(1-Hydroxy-2,2-dimethylpropyl)benzonitrile
Description
3-(1-Hydroxy-2,2-dimethylpropyl)benzonitrile (CAS: 807372-85-6) is a benzonitrile derivative featuring a hydroxylated neopentyl group (1-hydroxy-2,2-dimethylpropyl) at the meta position of the benzene ring. Its molecular formula is C₁₅H₁₉NO₂, with a molecular weight of 245.32 g/mol.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-(1-hydroxy-2,2-dimethylpropyl)benzonitrile |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)11(14)10-6-4-5-9(7-10)8-13/h4-7,11,14H,1-3H3 |
InChI Key |
FEZRUNXBEZFSTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC(=C1)C#N)O |
Origin of Product |
United States |
Preparation Methods
Reduction of Formyl Precursors
The most widely documented route begins with 4-(4-bromo-3-formylphenoxy)benzonitrile (VI). Reduction of the formyl group to a hydroxymethyl moiety is achieved using sodium borohydride (NaBH₄) in protic solvents like methanol or isopropyl alcohol at 25–30°C. This step proceeds via nucleophilic attack on the carbonyl carbon, with reaction completion typically within 2–3 hours. Key parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| NaBH₄ Equivalents | 1.2–1.5 eq | <±5% yield |
| Solvent Polarity | ε = 32–33 (MeOH) | Maximizes rate |
| Temperature | 25–30°C | Prevents over-reduction |
Comparative studies show lithium aluminum hydride (LiAlH₄) increases reduction speed but introduces safety concerns, limiting industrial applicability. The resultant 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (V) is isolated in 92–95% yield after solvent removal and recrystallization from ethyl acetate/hexane mixtures.
Hydroxyl Protection Strategies
Protection of the primary alcohol in compound V is critical for subsequent borylation steps. Acetylation using acetic anhydride in dichloromethane with catalytic DMAP (4-dimethylaminopyridine) achieves >98% conversion. Alternatives like silyl ethers (TBSCl, TMSCl) were abandoned due to cleavage issues during later stages. The acetyl-protected intermediate 2-bromo-5-(4-cyanophenoxy)benzyl acetate (IV) exhibits enhanced stability, enabling storage for >6 months at −20°C without degradation.
Boron Incorporation and Cyclization
Miyaura Borylation
Palladium-catalyzed cross-coupling introduces the boronate ester group using bis(pinacolato)diboron (B₂Pin₂). Optimized conditions employ:
-
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) catalyst (4 mol%)
-
Potassium acetate (KOAc) as base
This Miyaura borylation converts bromide IV to 5-(4-cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate (III) in 88–92% yield. GC-MS monitoring reveals complete conversion within 3 hours, with residual palladium levels <10 ppm after activated carbon treatment.
Deprotection-Cyclization Cascade
Simultaneous acetyl group removal and oxaborole ring formation is achieved using HCl in THF/water (4:1 v/v). The mechanism proceeds through:
-
Acid-catalyzed ester hydrolysis to regenerate –OH
-
Boronate ester activation
-
Intramolecular nucleophilic attack forming the 1,2-oxaborolane ring
Crude 3-(1-Hydroxy-2,2-dimethylpropyl)benzonitrile is obtained in 94% purity, requiring final purification via:
-
Dissolution in hot methanol/cyclohexane (1:2)
-
Gradient cooling from 60°C to −10°C over 4 hours
-
Vacuum filtration to yield pharmaceutical-grade material (99.5% HPLC purity)
Alternative Methodologies and Comparative Analysis
Direct Alkylation of Benzonitrile
Early attempts involved reacting 3-cyanobenzyl bromide with 2,2-dimethyl-1,3-propanediol under phase-transfer conditions. However, this route suffered from:
Nitrile Hydrolysis-Reduction Sequences
Hydrolysis of 3-(2,2-dimethylpropanoyl)benzonitrile to the corresponding amide followed by LiAlH₄ reduction showed promise in small-scale trials:
| Step | Conditions | Yield |
|---|---|---|
| Hydrolysis | H₂O₂ (30%), NaOH, 80°C | 78% |
| Reduction | LiAlH₄, THF, reflux | 82% |
| Overall Efficiency | 64% |
Despite moderate yields, this pathway was discontinued due to peroxide handling risks and inferior atom economy compared to the reduction-borylation approach.
Process Optimization and Scale-Up Challenges
Solvent Selection Matrix
Screening of 12 solvents identified 1,4-dioxane as optimal for borylation, balancing:
-
Pd catalyst solubility
-
Reaction rate (k = 0.42 min⁻¹ at 85°C)
-
Byproduct formation (<2%)
Alternative solvents showed limitations:
| Solvent | Relative Rate | Pd Precipitation | Byproducts |
|---|---|---|---|
| Toluene | 0.65 | Severe | 12% |
| DMF | 1.10 | None | 28% |
| Acetonitrile | 0.89 | Moderate | 9% |
Temperature Profiling
Controlled heating during cyclization prevents exothermic runaway:
-
Ramp from 25°C to 65°C over 45 minutes
-
Maintain at 65±2°C for 90 minutes
-
Cool to 0°C at 1°C/min
Deviations >5°C from this profile reduced yield by 15–20% due to oligomer formation.
Analytical Characterization and Quality Control
Spectroscopic Fingerprints
Impurity Profiling
Stability studies identified three main degradants:
| Impurity | Structure | Formation Pathway | Control Strategy |
|---|---|---|---|
| DP-1 | Dehydrated oxaborole | Acid-catalyzed elimination | Maintain pH 5.5–6.5 during workup |
| DP-2 | Boronic acid hydrolysis product | Water ingress | Store under N₂ with molecular sieves |
| DP-3 | Acetylated derivative | Incomplete deprotection | Extend HCl treatment to 4 hours |
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxy-2,2-dimethylpropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The benzonitrile ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(1-oxo-2,2-dimethylpropyl)benzonitrile or 3-(1-carboxy-2,2-dimethylpropyl)benzonitrile.
Reduction: Formation of 3-(1-hydroxy-2,2-dimethylpropyl)benzylamine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
3-(1-Hydroxy-2,2-dimethylpropyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxy-2,2-dimethylpropyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Spectroscopic and Crystallographic Data
Biological Activity
3-(1-Hydroxy-2,2-dimethylpropyl)benzonitrile is an organic compound characterized by a benzonitrile structure with a hydroxyl group and a branched alkyl chain. Its unique molecular configuration, with a formula of C₁₂H₁₅NO and a molecular weight of approximately 189.254 g/mol, suggests potential biological activity that warrants investigation. This article delves into the biological activity of this compound, exploring its interactions within biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₂H₁₅NO
- CAS Number : 574013-86-8
- Molecular Weight : 189.254 g/mol
Structural Characteristics
The structural features of this compound include:
- A hydroxyl group that may enhance solubility and reactivity.
- A branched alkyl chain that could influence its interaction with biological targets.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its potential therapeutic effects. Interaction studies may focus on the following areas:
- Antimicrobial Activity : Preliminary investigations suggest that compounds with similar structures exhibit antibacterial and antifungal properties. For instance, related benzonitriles have shown effectiveness against various Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
Case Studies and Research Findings
- Antibacterial Activity : Research has demonstrated that structurally similar compounds can inhibit bacterial growth. For instance, studies on related benzonitriles indicated significant inhibition against Staphylococcus aureus . While specific data on this compound is limited, its structural analogs provide a basis for hypothesizing similar activity.
- Antifungal Potential : Compounds with hydroxyl groups have been noted for their antifungal properties. The presence of the hydroxyl group in this compound may enhance its efficacy against fungal pathogens.
- Mechanism of Action : The mechanism by which this compound may exert its biological effects could involve modulation of protein interactions through hydrogen bonding or hydrophobic interactions due to its branched alkyl chain .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| Benzonitrile | 100-47-0 | Basic structure without hydroxy substitution | Limited antimicrobial activity |
| 3-Hydroxybenzylamine | 1495-36-7 | Contains an amino group instead of a nitrile | Notable antibacterial properties |
| 4-(Hydroxymethyl)benzonitrile | 574013-87-9 | Hydroxymethyl group at para position | Potential antifungal activity |
Q & A
Q. What are the recommended synthetic routes for 3-(1-Hydroxy-2,2-dimethylpropyl)benzonitrile, and what experimental conditions optimize yield?
A multi-step synthesis is typically employed. For example:
Alkylation : React benzonitrile with 2,2-dimethylpropanol derivatives under basic conditions (e.g., KOH/EtOH) to introduce the branched alkyl chain .
Hydroxylation : Use hydroxylation agents (e.g., B₂H₆ followed by H₂O₂/NaOH) to introduce the hydroxyl group at the 1-position of the alkyl chain.
Key Considerations :
Q. How can the structural and stereochemical properties of this compound be characterized?
Methodological Approach :
- X-ray Crystallography : Use SHELXL for refinement to resolve the chiral center at the 1-hydroxy-2,2-dimethylpropyl group. Empirical absorption corrections (e.g., spherical harmonics) mitigate anisotropic effects in diffraction data .
- NMR Spectroscopy :
- H NMR: Distinct splitting patterns for methyl groups (δ 1.2–1.4 ppm) and hydroxyl proton (δ 2.5–3.0 ppm, broad).
- C NMR: Nitrile carbon resonance at δ 115–120 ppm .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) to confirm enantiomeric purity .
Q. What are the primary biological targets or activities reported for this compound?
While direct data on this compound is limited, structurally related benzonitrile derivatives exhibit:
- Kinase Inhibition : Interaction with ATP-binding pockets due to the nitrile group’s hydrogen-bonding capability .
- Antimicrobial Activity : Hydrophobic alkyl chains enhance membrane penetration .
Experimental Design : - Screen against enzyme libraries (e.g., kinase panels) using fluorescence polarization assays .
- Test minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do stereochemical variations at the 1-hydroxy-2,2-dimethylpropyl group influence biological activity?
Case Study :
- The (R)-enantiomer of a related compound, 4-((R)-2-((S)-1-hydroxy-2,2-dimethylpropyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile, showed 10-fold higher binding affinity to dopamine receptors than the (S)-form due to optimal spatial alignment with the receptor’s hydrophobic pocket .
Methodology : - Synthesize enantiomers via asymmetric catalysis (e.g., chiral oxazaborolidine catalysts).
- Compare IC₅₀ values in receptor-binding assays .
Q. What strategies resolve contradictions in crystallographic data for this compound’s derivatives?
Example : Discrepancies in unit cell parameters may arise from twinning or absorption anisotropy. Solutions :
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Approach :
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Critical Factors :
- Catalyst Loading : Reduce chiral catalyst costs (e.g., switch from Rh-based to organocatalysts) .
- Continuous Flow Systems : Enhance reproducibility by minimizing manual handling of air-sensitive intermediates (e.g., boronate esters) .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor enantiomeric excess in real time .
Q. How does the nitrile group participate in non-covalent interactions with biomolecules?
Mechanistic Insights :
- The nitrile acts as a hydrogen-bond acceptor, forming interactions with backbone amides in enzymes (e.g., cytochrome P450).
- Experimental Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
